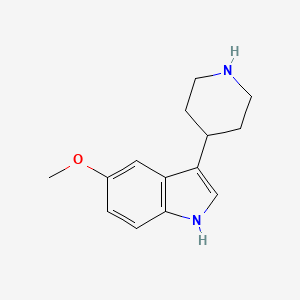

5-methoxy-3-piperidin-4-yl-1H-indole

Overview

Description

5-Methoxy-3-piperidin-4-yl-1H-indole (CAS: 52157-82-1, C₁₄H₁₈N₂O, MW: 230.31 g/mol) is an indole derivative featuring a methoxy group at the 5-position and a piperidin-4-yl substituent at the 3-position of the indole ring. It is synthesized via hydrolysis of ethyl 4-(5-methoxy-1H-indol-3-yl)piperidine-1-carboxylate under reflux with sodium hydroxide, achieving a 100% yield . The compound is cataloged by suppliers like Combi-Blocks (QC-3006) with 95% purity . Its structural simplicity and functional groups make it a scaffold for pharmacological studies, particularly in serotonin receptor modulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-3-piperidin-4-yl-1H-indole typically involves the reaction of indole derivatives with piperidine under specific conditions. One common method involves the use of p-toluenesulfonic acid in toluene to facilitate the reaction . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-3-piperidin-4-yl-1H-indole undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various indoline derivatives .

Scientific Research Applications

Pharmaceutical Development

5-Methoxy-3-piperidin-4-yl-1H-indole is being investigated for its potential as a therapeutic agent in treating neurological disorders. Research indicates that this compound may help in the development of drugs aimed at conditions such as depression, anxiety, and cognitive impairments. Its interaction with serotonin receptors suggests it could enhance cognitive functions and mood regulation.

Case Study: Antidepressant Potential

A study highlighted the binding affinity of derivatives of this compound to serotonin receptors, particularly the 5-HT6 receptor. This receptor is crucial for cognitive enhancement and is implicated in disorders like Alzheimer's disease.

Neurotransmitter Modulation

The compound plays a vital role in modulating neurotransmitter systems, making it valuable for studies focused on mood disorders and anxiety treatments. Its ability to interact with various receptors allows researchers to explore new therapeutic pathways.

Research Findings

Experimental results have shown that this compound derivatives exhibit significant effects on neurotransmitter systems, which are essential for maintaining mental health .

Biological Research

In biological research, this compound is utilized in various assays to investigate its effects on cellular processes. It aids in developing new biological models that can elucidate the mechanisms of action of different drugs.

Applications in Assays

The compound has been used to assess cellular responses to treatments, providing insights into its potential as a lead compound for further drug development .

Chemical Synthesis

This compound serves as an important intermediate in synthesizing other complex molecules. Its unique structure allows chemists to streamline the production of various compounds, enhancing efficiency in chemical synthesis.

Synthetic Routes

The synthesis typically involves multiple steps:

- Formation of the indole core through Fischer indole synthesis.

- Introduction of the piperidine ring via nucleophilic substitution.

- Methoxylation using methylating agents like dimethyl sulfate or methyl iodide.

Drug Formulation

The unique properties of this compound allow for the formulation of innovative drug delivery systems. These systems can enhance the effectiveness and bioavailability of medications, making them more effective in clinical applications.

Innovative Drug Delivery Systems

Research indicates that this compound's structural characteristics can improve drug solubility and stability, leading to better therapeutic outcomes .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Pharmaceutical Development | Potential therapeutic agent for neurological disorders | High binding affinity to serotonin receptors |

| Neurotransmitter Modulation | Modulates neurotransmitter systems for mood disorder treatments | Significant effects on neurotransmitter activity |

| Biological Research | Used in assays to study cellular processes | Insights into drug mechanisms |

| Chemical Synthesis | Important intermediate for synthesizing complex molecules | Streamlined production methods |

| Drug Formulation | Enhances effectiveness and bioavailability of medications | Improved drug solubility and stability |

Mechanism of Action

The mechanism of action of 5-methoxy-3-piperidin-4-yl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the modulation of enzyme activity, receptor signaling, and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 3-Position

Compound 79 : 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-5-methoxy-1H-indole

- Structure : Features an imidazole ring linked to a second indole moiety via a methylene bridge at the 3-position.

- Molecular Weight : 389.04 g/mol (vs. 230.31 g/mol for the target compound).

- Synthesis : Prepared via coupling of 7-chloro-1H-indole-3-carbaldehyde with (1H-indol-3-yl)methylamine and subsequent purification .

- Key Difference : The bulky imidazole-indole substituent likely reduces membrane permeability compared to the compact piperidinyl group in the target compound.

Compound 83 : 5-Methoxy-1-[2-(piperidin-4-yl)ethyl]indole

- Structure : Piperidin-4-yl group attached via an ethyl linker at the 1-position (vs. direct 3-position substitution in the target compound).

- Molecular Weight : 258.4 g/mol.

- Synthesis : Hydrogenation of benzyl 4-[2-(5-methoxyindol-1-yl)ethyl]piperidine-1-carboxylate .

5-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1H-indole

- Structure : Incorporates a methylpiperazine group via a methylene bridge at the 3-position.

- Key Difference : The methylpiperazine introduces basic nitrogen atoms, enhancing solubility in aqueous media compared to the target compound’s piperidine group .

Pharmacological Analogs: 5-HT₁F Receptor Agonists

5-Substituted-3-(piperidin-4-yl)-1H-indole Derivatives

- Activity : Act as 5-HT₁F agonists for migraine treatment .

- Comparison : The target compound shares the 3-piperidinyl and 5-methoxyindole core but lacks additional substituents (e.g., ethyl linkers or heterocyclic appendages). This structural simplicity may offer advantages in metabolic stability and synthetic accessibility.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* | Aqueous Solubility |

|---|---|---|---|

| Target Compound | 230.31 | 2.1 | Moderate |

| Compound 79 | 389.04 | 3.8 | Low |

| Compound 83 | 258.4 | 2.5 | Moderate |

| 5-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1H-indole | 301.4 | 1.9 | High |

*Predicted using fragment-based methods.

Biological Activity

5-Methoxy-3-piperidin-4-yl-1H-indole is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in treating neurological disorders and its role in neurotransmitter modulation. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O |

| Molecular Weight | 230.31 g/mol |

| CAS Number | 52157-82-1 |

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The indole core structure allows it to mimic natural ligands, facilitating binding to specific biological targets. The piperidine ring enhances binding affinity and specificity, which is crucial for its pharmacological effects .

Neuropharmacological Effects

Research indicates that this compound may modulate neurotransmitter systems, particularly those related to mood disorders and anxiety. It has been explored for its potential as a therapeutic agent in treating cognitive disorders, with studies demonstrating its high affinity for the human serotonin receptor 6 (5-HT6R) and selectivity over other receptors .

Antiparasitic Activity

A study highlighted the compound's structural analogs showing significant anti-parasitic activity against Plasmodium falciparum, the causative agent of malaria. Specifically, derivatives of 3-piperidin-4-yl-1H-indole exhibited promising lead-like properties with EC50 values around 3 μM, indicating potential for further development as antimalarial drugs .

Antioxidant and Neuroprotective Properties

Recent findings suggest that derivatives of indole compounds exhibit strong neuroprotective and antioxidant activities. These compounds have demonstrated efficacy in protecting neuronal cells against oxidative stress, which is critical in neurodegenerative diseases like Parkinson's .

Clinical Evaluation

A Phase 1 clinical trial evaluated the safety and pharmacokinetics of a related compound (SUVN-502), which shares structural similarities with this compound. The trial confirmed its oral bioavailability and brain penetration capabilities, leading to the initiation of Phase 2 studies focusing on cognitive enhancement .

Antimicrobial Activity

In vitro studies have shown that the compound exhibits antimicrobial properties against various bacterial strains. For instance, it demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Selectivity |

|---|---|---|

| 5-Methoxy-2-(piperidin-4-yl)-1H-indole | Moderate neuroprotective effects | High selectivity for 5-HT6R |

| 5-Methoxy-3-(piperidin-3-yl)-1H-indole | Limited antiparasitic activity | Lower receptor affinity |

| 5-Methoxy-3-(piperidin-4-yl)-2H-indole | Enhanced antioxidant properties | Moderate selectivity |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-methoxy-3-piperidin-4-yl-1H-indole, and how can reaction conditions be optimized for yield and purity?

- Methodology : Multi-step synthesis often involves coupling piperidine derivatives with indole precursors. For example, alkylation of 5-methoxyindole with 4-chloropiperidine under basic conditions (e.g., NaH/DMF) can yield the target compound. Purification via silica gel column chromatography with hexane:ethyl acetate gradients (e.g., 20:1 ratio) is typical . Optimization includes controlling temperature (e.g., reflux in n-BuOH with HCl catalysis) and stoichiometric ratios to minimize byproducts .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodology : Use a combination of 1H NMR (e.g., δ 3.81 ppm for methoxy, δ 2.5–3.5 ppm for piperidine protons) and mass spectrometry (e.g., ESI-MS for molecular ion verification). X-ray crystallography via SHELX programs (e.g., SHELXL for refinement) resolves 3D conformation, particularly for assessing piperidine-indole dihedral angles .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodology : Solubility is tested in polar (DMSO, methanol) and non-polar solvents (hexane). Stability assays involve storing the compound at −20°C in amber vials to prevent photodegradation. HPLC monitoring at intervals (e.g., 0, 24, 48 hrs) under varying pH (4–9) assesses hydrolytic stability .

Advanced Research Questions

Q. How does the piperidin-4-yl substituent influence the compound’s bioactivity in receptor-binding assays?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of this compound with analogs lacking the piperidine group. Validate via competitive radioligand assays (e.g., using [³H]-labeled ligands for serotonin or σ receptors). Structural analogs like bis-indolylalkanes (BIAs) show that piperidine enhances hydrophobic interactions with receptor pockets .

Q. What strategies resolve contradictions in reported activity data for this compound across cell-based assays?

- Methodology : Cross-validate using isogenic cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type specificity. Control for metabolic instability via co-treatment with CYP450 inhibitors (e.g., ketoconazole). Dose-response curves (0.1–100 μM) with triplicate replicates improve reproducibility .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

- Methodology : Synthesize analogs with modified methoxy positions (e.g., 4-methoxy or 6-methoxy) or piperidine substituents (e.g., N-methylpiperidine). Test in enzyme inhibition assays (e.g., acetylcholinesterase) and compare IC₅₀ values. QSAR models (e.g., CoMFA) identify critical steric/electronic parameters .

Q. What crystallographic techniques characterize intermolecular interactions in this compound cocrystals?

- Methodology : Co-crystallize the compound with target proteins (e.g., kinases) using vapor diffusion. Refinement via SHELXL (CCDC deposition) reveals hydrogen bonds (e.g., indole N–H⋯O) and π-π stacking interactions. Synchrotron radiation (λ = 0.9 Å) improves resolution for weak interactions .

Q. Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions for moisture-sensitive intermediates (e.g., piperidine alkylation) .

- Characterization : Combine LC-MS with 2D NMR (COSY, HSQC) to resolve overlapping proton signals .

- Biological Assays : Include positive controls (e.g., known kinase inhibitors) and normalize data to cell viability (MTT assays) .

Properties

IUPAC Name |

5-methoxy-3-piperidin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10/h2-3,8-10,15-16H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDQQMGVPDMSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60966512 | |

| Record name | 5-Methoxy-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52157-82-1 | |

| Record name | RU 23686 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052157821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-3-(piperidin-4-yl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.